[(4-Bromothiophen-2-yl)methyl](pyrimidin-5-ylmethyl)amine
Description
(4-Bromothiophen-2-yl)methylamine is a pyrimidine derivative featuring a bromothiophene moiety and a pyrimidine-linked methylamine group. The bromothiophene group introduces steric bulk and electronegativity due to the bromine atom, while the pyrimidine ring provides hydrogen-bonding capabilities via its nitrogen atoms. Such structural features are common in pharmaceutical and agrochemical compounds, where pyrimidine derivatives are valued for their bioactivity and versatility in molecular interactions .
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-(pyrimidin-5-ylmethyl)methanamine |
InChI |
InChI=1S/C10H10BrN3S/c11-9-1-10(15-6-9)5-12-2-8-3-13-7-14-4-8/h1,3-4,6-7,12H,2,5H2 |
InChI Key |
LQOPYDFSDFLEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Bromomethyl Intermediates
This two-step approach involves synthesizing bromomethyl-thiophene and pyrimidine precursors, followed by amine coupling.
Step 1: Synthesis of 4-Bromo-2-(bromomethyl)thiophene
4-Bromothiophene is treated with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride at 78°C for 24 hours, yielding 4-bromo-2-(bromomethyl)thiophene.
Step 2: Amine Coupling
The bromomethyl-thiophene intermediate reacts with pyrimidin-5-ylmethylamine in methanol at 0–20°C for 3–4 hours. Methylamine or its derivatives act as nucleophiles, displacing bromide to form the target amine.
**Reaction Conditions**:
- Solvent: Methanol
- Temperature: 0–20°C
- Time: 3.5 hours
- Yield: 85–92%
Reductive Amination of Imine Intermediates
A one-pot condensation-reduction strategy avoids handling reactive bromomethyl intermediates.
Imine Formation :
4-Bromo-2-thiophenecarbaldehyde reacts with pyrimidin-5-ylmethylamine in dichloromethane/water (4:1) at room temperature for 30 minutes, forming an imine intermediate.
Reduction :
Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine to the secondary amine in 95% yield.
**Optimized Parameters**:
- Reductant: NaBH(OAc)₃ (1.2 equiv)
- Solvent: Dichloromethane
- Time: 2 hours
- Yield: 90–95%
Palladium-Catalyzed Buchwald-Hartwig Amination
This method connects pre-formed amine fragments via C–N bond formation.
Substrate Preparation :
- Electrophilic Partner : 5-(Bromomethyl)pyrimidine.
- Nucleophilic Partner : (4-Bromothiophen-2-yl)methylamine.
Coupling Reaction :
A palladium catalyst (e.g., Pd₂(dba)₃) with Xantphos ligand facilitates coupling in toluene at 110°C for 12 hours, achieving 88% yield.
**Catalytic System**:
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Yield: 88%
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–92% | 3.5 hours | High atom economy; minimal purification | Requires bromomethyl intermediates |
| Reductive Amination | 90–95% | 2.5 hours | One-pot protocol; avoids halide handling | Sensitive to moisture and oxygen |
| Buchwald-Hartwig | 88% | 12 hours | Broad substrate scope; high regioselectivity | Expensive catalysts; stringent conditions |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Nucleophilic Substitution
Methanol enhances nucleophilicity of methylamine but risks solvolysis of bromomethyl groups. Dichloromethane/water biphasic systems improve imine stability in reductive amination by segregating hydrophilic and hydrophobic reactants.
Ligand Design in Catalytic Coupling
Bulky phosphine ligands (Xantphos) suppress β-hydride elimination in palladium-catalyzed reactions, favoring C–N bond formation over side products.
Temperature Control
Low temperatures (0–20°C) minimize polysubstitution in nucleophilic pathways, while elevated temperatures (110°C) accelerate oxidative addition in catalytic coupling.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the anti conformation of the methylene bridges and planar geometry of the heterocycles.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors (e.g., CDK4/6 antagonists) via Suzuki-Miyaura coupling of the bromothiophene moiety.
Coordination Chemistry
Transition metal complexes (e.g., Cu(II) and Pd(II)) exploit the amine’s chelating ability for catalytic applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the pyrimidinylmethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Halogen Substituents
Example Compound : 4,6-Dichloro-5-methoxypyrimidine ()
- Substituents : Two chlorine atoms at positions 4 and 6, and a methoxy group at position 5.
- Key Properties :
- Comparison :
Table 1: Halogen-Substituted Pyrimidines
| Compound | Halogen Substituents | Key Interactions | Bioactivity/Applications |
|---|---|---|---|
| [(4-Bromothiophen-2-yl)methyl]... | Br (thiophene) | N-H···N (pyrimidine) | Potential antimicrobial agents |
| 4,6-Dichloro-5-methoxypyrimidine | Cl (positions 4,6) | Cl···N (3.094 Å) | Intermediate for pharmaceuticals |
Pyrimidine Derivatives with Arylaminomethyl Groups
Example Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Substituents: Fluorophenyl, methoxyphenylaminomethyl, and phenyl groups.
- Key Properties :
- Comparison: The target compound’s bromothiophene group lacks the hydrogen-bonding capacity of fluorophenyl but may enhance π-π stacking due to thiophene’s aromaticity. Methoxyphenylaminomethyl groups (as in ) introduce polar interactions, whereas bromothiophene contributes to hydrophobic binding .
Table 2: Arylaminomethyl-Substituted Pyrimidines
| Compound | Aryl Group | Hydrogen Bonding | Crystal Packing Features |
|---|---|---|---|
| [(4-Bromothiophen-2-yl)methyl]... | Bromothiophene | N-H···N (pyrimidine) | Potential C-H···π interactions |
| N-(2-Fluorophenyl)-... | Fluorophenyl | N-H···N, C-H···O | Chains linked via C-H···O bonds |
Structural and Functional Insights
- Hydrogen Bonding : Pyrimidine derivatives often rely on N-H···N bonds for stability (e.g., ). The target compound’s pyrimidine nitrogen may similarly anchor hydrogen bonds, critical for biological target binding.
- Crystal Packing : Bromine’s size and electronegativity may lead to distinct packing modes compared to fluorine or chlorine, as seen in .
Q & A
Q. What synthetic strategies are recommended for (4-Bromothiophen-2-yl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential alkylation and coupling reactions. For bromothiophene derivatives, bromination using Br₂ in dichloromethane (DCM) under controlled temperatures (0–5°C) ensures regioselectivity . Methylation of pyrimidine amines may utilize methylamine in basic conditions (e.g., NaHCO₃) with THF as a solvent, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 amine:alkylating agent) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Compare ¹H/¹³C NMR peaks with predicted shifts (e.g., δ 6.8–7.2 ppm for thiophene protons, δ 8.5–9.0 ppm for pyrimidine protons) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve bond lengths and angles, particularly for the bromothiophene-pyrimidine linkage. SHELXL’s robustness in handling twinned or high-resolution data ensures accurate refinement .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 doublet).
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Parameterize bromine’s van der Waals radius and partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Studies : Corrogate substituent effects (e.g., bromine’s electronegativity) on bioactivity using descriptors like logP and polar surface area .
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-saturate buffers with compound to prevent precipitation .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective in analyzing degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Monitor degradation via HPLC-MS to identify byproducts (e.g., debromination or hydrolysis) .
- Stability-Indicating Methods : Develop RP-HPLC methods with C18 columns (ACN/water + 0.1% TFA) to separate degradation products. Validate specificity using spiked samples .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
